5-Bromo-3-methylpicolinimidamide hydrochloride
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Overview
Description
5-Bromo-3-methylpicolinimidamide hydrochloride is a chemical compound with the molecular formula C7H9BrClN3 and a molecular weight of 250.52 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methylpicolinimidamide hydrochloride typically involves the bromination of 3-methylpicolinimidamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process includes steps such as reaction monitoring, purification, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methylpicolinimidamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
5-Bromo-3-methylpicolinimidamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methylpicolinimidamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methylpicolinimidamide: The parent compound without the bromine substitution.
5-Chloro-3-methylpicolinimidamide: A similar compound with a chlorine atom instead of bromine.
5-Iodo-3-methylpicolinimidamide: A similar compound with an iodine atom instead of bromine.
Uniqueness
5-Bromo-3-methylpicolinimidamide hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its analogs. The bromine substitution can affect the compound’s chemical properties, making it suitable for specific applications where other halogenated derivatives may not be as effective .
Properties
CAS No. |
1179360-96-3 |
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Molecular Formula |
C7H9BrClN3 |
Molecular Weight |
250.52 g/mol |
IUPAC Name |
5-bromo-3-methylpyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H8BrN3.ClH/c1-4-2-5(8)3-11-6(4)7(9)10;/h2-3H,1H3,(H3,9,10);1H |
InChI Key |
NSNPRWPSXGDQRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C(=N)N)Br.Cl |
Origin of Product |
United States |
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